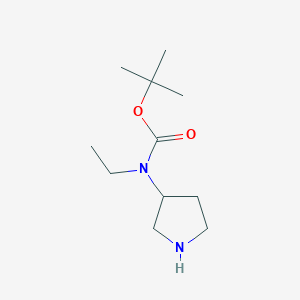![molecular formula C20H25BrClNO B1441692 Chlorhydrate de 3-[2-(4-benzyl-2-bromophénoxy)éthyl]pipéridine CAS No. 1220038-89-0](/img/structure/B1441692.png)
Chlorhydrate de 3-[2-(4-benzyl-2-bromophénoxy)éthyl]pipéridine
Vue d'ensemble
Description
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C20H25BrClNO and its molecular weight is 410.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et développement de médicaments
Les dérivés de la pipéridine figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l’industrie pharmaceutique, leurs dérivés étant présents dans plus de vingt classes de produits pharmaceutiques . Ils sont également utilisés dans la synthèse de pipéridines biologiquement actives .
Applications anticancéreuses
Certains dérivés de la pipéridine ont montré un potentiel en tant qu’agents anticancéreux . Par exemple, une série de dérivés de la 2-amino-4-(1-pipéridine)pyridine a été conçue comme inhibiteurs de la kinase du lymphome anaplasique (ALK), une tyrosine kinase réceptrice découverte dans le lymphome à grandes cellules anaplasique .
Applications antivirales
Les dérivés de la pipéridine ont également été utilisés comme agents antiviraux . Leur structure chimique unique leur permet d’interférer avec le processus de réplication de certains virus.
Applications antipaludiques
Les propriétés antipaludiques des dérivés de la pipéridine ont été explorées dans la découverte de médicaments . Ces composés peuvent inhiber la croissance des parasites Plasmodium, responsables du paludisme.
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections.
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques (soulageant la douleur) et anti-inflammatoires . Ils peuvent aider à réduire la douleur et l’inflammation dans le corps.
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés dans le traitement de divers troubles psychiatriques . Ils peuvent aider à gérer les symptômes d’affections comme la schizophrénie et le trouble bipolaire.
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains a benzyl group and a bromophenoxy group, which are common in many bioactive molecules. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The compound might undergo various chemical reactions such as nitration, conversion from the nitro group to an amine, and bromination . It might also react via an SN1 pathway, via the resonance-stabilized carbocation .
Analyse Biochimique
Biochemical Properties
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cholinesterase receptors, particularly acetylcholinesterase (AChE), by binding to its catalytic site. This interaction involves the benzyl-piperidine group, which provides good binding affinity to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 .
Cellular Effects
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and improved cognitive function .
Molecular Mechanism
At the molecular level, 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its catalytic site, preventing the breakdown of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .
Dosage Effects in Animal Models
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion .
Transport and Distribution
The transport and distribution of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the brain and liver. Its localization and accumulation in these tissues are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride affects its activity and function. The compound is primarily localized in the cytoplasm and may also be found in the nucleus and other organelles. Its localization is directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments. This subcellular distribution is crucial for its biochemical interactions and effects .
Propriétés
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

